molecular formula C14H8O8 B1206114 1,2,4,5,6,8-Hexahydroxyanthraquinone CAS No. 6373-24-6

1,2,4,5,6,8-Hexahydroxyanthraquinone

Cat. No. B1206114
CAS RN: 6373-24-6
M. Wt: 304.21 g/mol
InChI Key: MMRNCQMFQXTUGO-UHFFFAOYSA-N
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Description

Anthracene blue SWR is a hexahydroxyanthraquinone that is anthracene-9,10-dione in which the six hydroxy substituents are located at positions 1, 2, 4, 5, 6 and 8. Used as as a hematoxylin substitute in H&E staining. It has a role as a histological dye.

Scientific Research Applications

Anti-inflammatory and Anti-cancer Properties

  • Emodin exhibits anti-inflammatory effects in various in vitro and in vivo models, including pancreatitis, arthritis, asthma, atherosclerosis, and glomerulonephritis. It also shows anti-cancer potential against various tumor cell lines, including hepatocellular carcinoma, pancreatic, breast, colorectal, leukemia, and lung cancers. Emodin interacts with several molecular targets involved in inflammation and cancer (Shrimali et al., 2013).

Pharmacological Activities

  • Rhein, a derivative of emodin, shows hepatoprotective, nephroprotective, anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. These properties support its potential use as a medicinal agent (Zhou et al., 2015).

Antioxidant Properties

  • New polyhydroxylated hydroanthraquinone derivatives isolated from marine algal-derived endophytic fungi show antioxidant, antimicrobial, and cytotoxic activities (Li et al., 2017).

Antibacterial Activity

  • Synthesized derivatives of 1,3,5,7-tetrahydroxy-9,10-anthraquinone exhibit antibacterial activity against pathogenic bacteria like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Nurbayti et al., 2022).

Potential in Treating Cervical Cancer

  • Emodin induces apoptosis in human cervical cancer cells through caspase-dependent pathways, suggesting its potential as an anticancer agent (Srinivas et al., 2003).

Anti-Trypanosomal Agents

  • Derivatives of 1,4-dihydroxyanthraquinone show promise as anti-trypanosomal agents, indicating potential in treating trypanosomiasis (Kisula et al., 2022).

Antibacterial Anthraquinone Derivatives

  • New hydroanthraquinone analogues derived from marine fungi show antibacterial activities, highlighting their therapeutic potential (Yang et al., 2012).

Cytotoxic Aminoanthraquinone Derivatives

  • Aminoanthraquinone derivatives synthesized from 1,4-dihydroxyanthraquinone show strong cytotoxicity against cancer cell lines, indicating potential in cancer therapy (Nor et al., 2013).

properties

CAS RN

6373-24-6

Molecular Formula

C14H8O8

Molecular Weight

304.21 g/mol

IUPAC Name

1,2,4,5,6,8-hexahydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H8O8/c15-3-1-5(17)11(19)9-7(3)13(21)10-8(14(9)22)4(16)2-6(18)12(10)20/h1-2,15-20H

InChI Key

MMRNCQMFQXTUGO-UHFFFAOYSA-N

SMILES

C1=C(C2=C(C(=C1O)O)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O)O

Canonical SMILES

C1=C(C2=C(C(=C1O)O)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O)O

Other CAS RN

61169-36-6
6373-24-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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